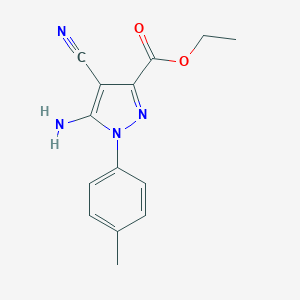

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRJFITISXAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566036 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152992-58-0 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The strategic placement of the amino, cyano, and carboxylate groups on the pyrazole core, coupled with the p-tolyl substituent at the N1 position, makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications in drug development, offering a valuable resource for researchers in the field.

Physicochemical Properties: A Tabular Overview

The precise physicochemical properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are not extensively documented in publicly available literature. However, based on the analysis of closely related analogs, we can predict the following characteristics. It is imperative for researchers to experimentally determine these values for the specific compound.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₅H₁₄N₄O₂ | Based on chemical structure |

| Molecular Weight | 282.30 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Common for similar pyrazole derivatives |

| Melting Point | Expected in the range of 150-200 °C | Based on analogs like Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (m.p. 135-137 °C)[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents, and likely insoluble in water. | General solubility profile for similar organic compounds |

| CAS Number | Not readily available | Specific CAS number for this exact structure is not indexed in major public databases. |

Synthesis and Mechanism: A Rational Approach via Thorpe-Ziegler Cyclization

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons.[5] A highly plausible and efficient route for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile. In this context, a more direct approach involves the reaction of p-tolylhydrazine with a suitable precursor like ethyl (ethoxymethylene)cyanoacetate.

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately forming the stable 5-aminopyrazole ring system.[5]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[4] Researchers should optimize these conditions for the specific synthesis of the title compound.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

-

Triethylamine or Sodium Acetate (as a base)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add triethylamine or sodium acetate (1.1 equivalents) to liberate the free p-tolylhydrazine base.

-

Addition of Precursor: Slowly add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then triturated with cold water or a mixture of ethanol and water to induce precipitation. The resulting solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Mechanistic Rationale and Workflow Diagram

The causality behind these experimental choices lies in creating an environment conducive to the sequential nucleophilic attack and cyclization. The use of a base is crucial to deprotonate the p-tolylhydrazine hydrochloride, generating the more nucleophilic free base. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification steps are designed to remove unreacted starting materials and by-products, resulting in a pure final compound.

Caption: A workflow diagram illustrating the synthesis of the target compound.

Structural Characterization: Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons of the p-tolyl group (around 2.3-2.4 ppm).

-

A quartet and a triplet for the ethyl ester group (around 4.2 ppm and 1.3 ppm, respectively).

-

A broad singlet for the amino (-NH₂) protons (can vary, but typically around 5.0-7.0 ppm).

-

Two doublets for the aromatic protons of the p-tolyl group (in the aromatic region, 7.0-8.0 ppm).

-

A singlet for the pyrazole ring proton is not expected due to full substitution.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Peaks corresponding to the methyl carbon of the p-tolyl group and the ethyl ester carbons.

-

Signals for the aromatic carbons of the p-tolyl ring.

-

Resonances for the pyrazole ring carbons, with the cyano and carboxylate substituted carbons appearing at lower field.

-

A peak for the nitrile carbon (-C≡N).

-

A signal for the carbonyl carbon of the ester group.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretching vibrations for the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

-

C≡N stretching vibration for the cyano group (around 2200-2250 cm⁻¹).

-

C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.30 m/z).

-

Characteristic fragmentation patterns involving the loss of the ethyl ester group, the cyano group, and cleavage of the p-tolyl group.

-

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The 5-aminopyrazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2][5] The title compound, with its unique substitution pattern, holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Potential as an Anticancer Agent

Many pyrazole derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate make it an attractive candidate for targeting such pathways. The amino and cyano groups can serve as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

Caption: A potential mechanism of anticancer action via inhibition of the MAPK/ERK signaling pathway.

Potential as an Anti-inflammatory Agent

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The structural features of the title compound are consistent with those of other COX inhibitors, suggesting its potential as a novel anti-inflammatory agent. The 5-amino group and the aromatic p-tolyl substituent can be crucial for binding to the active site of COX enzymes.

Conclusion and Future Directions

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a scaffold in drug discovery. While specific experimental data for this exact molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry and pharmacology of the 5-aminopyrazole class.

Future research should focus on the optimized synthesis of this compound, followed by a thorough experimental determination of its physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its biological activity, particularly its potential as an anticancer and anti-inflammatory agent. Elucidating its precise mechanism of action will be crucial for its further development as a therapeutic candidate. The versatility of this scaffold also opens avenues for the synthesis of a library of related derivatives to explore structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

References

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). Retrieved January 27, 2026, from [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved January 27, 2026, from [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents. (n.d.).

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). Retrieved January 27, 2026, from [Link]

-

Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate - AFINITICA. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. (2012, July 25). Retrieved January 27, 2026, from [Link]

-

3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved January 27, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

IR spectroscopic reference state of p-tolyl isocyanate (red curve... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

A Technical Guide to the Structural Elucidation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This molecule, a polysubstituted pyrazole, represents a scaffold of significant interest in medicinal chemistry, potentially offering a diverse range of biological activities.[1] This document is designed to guide researchers through a logical, multi-technique approach to unambiguously confirm the molecular structure of this compound. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and interpret exemplar spectral data based on closely related, characterized analogs. The methodologies outlined herein are grounded in established principles of organic spectroscopy and crystallography, ensuring a self-validating and robust elucidation process.

Introduction: The Rationale for a Multi-faceted Approach

The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development, from establishing structure-activity relationships (SAR) to ensuring intellectual property claims. For a molecule as functionally rich as ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, a single analytical technique is insufficient. The presence of multiple regioisomers and tautomeric forms necessitates a synergistic application of spectroscopic and spectrometric methods.

The core structure is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This ring is substituted with five distinct functional groups: an amino group (-NH₂), a cyano group (-C≡N), an ethyl carboxylate group (-COOCH₂CH₃), and a p-tolyl group. The specific arrangement of these substituents is critical to the molecule's identity and, ultimately, its function. This guide will systematically address how we can confirm this precise connectivity.

Proposed Synthetic Pathway: A Logical Starting Point

While various methods exist for the synthesis of polysubstituted pyrazoles, a plausible and efficient route to the target molecule can be adapted from established protocols for analogous compounds.[2][3][4] A common and effective strategy involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of p-tolylhydrazine (1.0 equivalent) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

-

Catalysis: Add a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine) to facilitate the reaction.

-

Reaction Conditions: Reflux the reaction mixture for a period of 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

The following sections detail the expected outcomes from the key analytical techniques used to confirm the structure of the synthesized product. The interpretation is based on data from closely related analogs, providing a robust predictive model.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the first line of analysis to confirm the presence of the key functional groups in the molecule.

Expected Absorption Bands and Their Significance:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Expected Appearance |

| 3450-3300 | Amino (-NH₂) | N-H stretching | Two distinct sharp to medium bands are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. This is a key indicator of the amino group. |

| ~2220 | Cyano (-C≡N) | C≡N stretching | A sharp, intense absorption in this region is characteristic of a nitrile group. Its presence is a strong confirmation of the cyano substituent. |

| ~1710 | Ester Carbonyl (C=O) | C=O stretching | A strong, sharp peak is anticipated for the carbonyl of the ethyl carboxylate group. The exact position can be influenced by conjugation with the pyrazole ring. |

| 1620-1580 | Pyrazole Ring & Aromatic C=C | C=C and C=N stretching | Multiple bands in this region are expected due to the vibrations of the pyrazole and p-tolyl rings. |

| ~1250 | Ester C-O | C-O stretching | A strong band corresponding to the C-O single bond stretch of the ester is expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms in the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 (d) | Doublet | 2H | Ar-H (ortho to CH₃) | Protons on the p-tolyl ring ortho to the methyl group will appear as a doublet due to coupling with the meta protons. |

| ~7.2 (d) | Doublet | 2H | Ar-H (meta to CH₃) | Protons on the p-tolyl ring meta to the methyl group will appear as a doublet due to coupling with the ortho protons. |

| ~6.5 (s) | Singlet | 2H | -NH₂ | The two protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. |

| ~4.2 (q) | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be split into a quartet by the adjacent methyl protons. |

| ~2.3 (s) | Singlet | 3H | Ar-CH₃ | The three protons of the methyl group on the p-tolyl ring will appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~1.2 (t) | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene protons. |

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | Ester C=O | The carbonyl carbon of the ester is expected to be significantly downfield. |

| ~150 | Pyrazole C5-NH₂ | The carbon atom attached to the amino group will be deshielded. |

| ~145 | Pyrazole C3-COOEt | The carbon atom bearing the ethyl carboxylate group. |

| ~140 | Aromatic C (ipso-N) | The carbon of the p-tolyl ring attached to the pyrazole nitrogen. |

| ~138 | Aromatic C (ipso-CH₃) | The carbon of the p-tolyl ring bearing the methyl group. |

| ~130 | Aromatic CH | Aromatic carbons of the p-tolyl ring. |

| ~125 | Aromatic CH | Aromatic carbons of the p-tolyl ring. |

| ~115 | Cyano C≡N | The carbon of the cyano group typically appears in this region. |

| ~90 | Pyrazole C4-CN | The carbon atom attached to the electron-withdrawing cyano group will be significantly shielded. |

| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~21 | Ar-CH₃ | The methyl carbon of the p-tolyl group. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Mass Spectrometry: Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₄H₁₅N₅O₂

-

Exact Mass: 285.1226

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 286.1304.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Expected fragments could arise from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or cleavage of the p-tolyl group.

Single-Crystal X-ray Diffraction: The Definitive Structure

For an unambiguous and definitive structural determination, single-crystal X-ray diffraction is the gold standard.[5] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals can often be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed molecular model.

The workflow for a comprehensive structural elucidation is visualized below:

Caption: Workflow for structural elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate requires a systematic and multi-pronged analytical strategy. By combining the insights from IR, NMR, and mass spectrometry, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by the definitive three-dimensional data from single-crystal X-ray diffraction. The protocols and predictive data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and other novel polysubstituted pyrazoles, paving the way for their exploration in drug discovery and development.

References

-

ChemSynthesis. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-cyanopyrazole. Retrieved from [Link]

-

ResearchGate. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

- Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

-

ResearchGate. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. Retrieved from [Link]

- Al-Said, M. S., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(12), 813-821.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Zou, H., et al. (2011). A facile approach to polysubstituted pyrazoles from hydrazonyl chlorides and vinyl azides. Tetrahedron, 67(26), 4887-4891.

-

ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] This guide focuses on a specific, highly functionalized derivative, Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. This compound serves as a versatile synthon for creating complex heterocyclic systems and as a promising candidate for drug discovery programs. We will delve into its chemical identity, a robust and logical synthetic pathway, its potential applications in drug development, and essential safety protocols. This document is structured to provide both a comprehensive overview for strategic planning and detailed, actionable protocols for laboratory execution.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development.

Nomenclature and Structure

-

Systematic Name: Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

-

Molecular Formula: C₁₄H₁₄N₄O₂

-

Molecular Weight: 270.29 g/mol

-

CAS Number: A specific CAS number for this exact regioisomer is not readily found in major chemical databases. Researchers should exercise diligence in characterizing synthesized materials. For reference, the closely related isomer, Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate, is registered under CAS Number 15001-11-3 .[2]

Physicochemical Data (Predicted and Comparative)

Direct experimental data for this specific compound is scarce. The following table provides predicted values and data from analogous structures to guide experimental work.

| Property | Predicted/Comparative Value | Rationale/Source |

| Melting Point (°C) | 100 - 120 | Based on similar substituted aminopyrazoles which are typically crystalline solids. |

| Appearance | White to off-white solid | Typical appearance for purified pyrazole derivatives.[3] |

| Solubility | Soluble in DMSO, DMF, moderately soluble in ethanol, acetone; Insoluble in water. | Common solubility profile for aromatic heterocyclic esters. |

| pKa (Predicted) | ~14-15 (Amine N-H), ~2-3 (Pyrazole N-H, protonated) | Estimated based on the electronic effects of substituents on the pyrazole ring. |

Synthesis Strategy: A Mechanistic Approach

The synthesis of highly substituted 5-aminopyrazoles is a well-established field, most effectively approached through the condensation of a hydrazine with a suitably activated three-carbon synthon.[4] The most logical and versatile method for preparing the title compound is a variation of the Thorpe-Ziegler reaction, starting from ethyl 2-cyano-3-ethoxyacrylate and p-tolylhydrazine.

Causality of the Synthetic Design

The chosen pathway is a one-pot, three-component reaction that is efficient and builds complexity rapidly. The core principle involves the reaction of an electron-rich hydrazine with an electron-poor β-keto nitrile equivalent.[4]

-

Starting Materials:

-

Ethyl Cyanoacetate & Triethyl Orthoformate: These react to form ethyl 2-cyano-3-ethoxyacrylate in situ. This intermediate is a potent 1,3-dielectrophile, primed for reaction with a dinucleophile.

-

p-Tolylhydrazine: This provides the N1-N2 fragment of the pyrazole ring. The p-tolyl group is crucial for modulating lipophilicity and potential π-stacking interactions in a drug-receptor context.

-

Malononitrile: Serves as the C4-CN source.

-

-

Reaction Mechanism: The reaction proceeds through a cascade of nucleophilic attack, condensation, and intramolecular cyclization, culminating in the stable, aromatic pyrazole ring. The final cyclization step, an attack of a nitrogen atom on a nitrile carbon, is a hallmark of this synthetic family.[4]

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

-

Materials:

-

p-Tolylhydrazine hydrochloride (1.0 eq)

-

Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

-

Sodium acetate (or other suitable base, 2.0 eq)

-

Ethanol (Anhydrous, as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.

-

Add p-tolylhydrazine hydrochloride and sodium acetate. Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.

-

Add ethyl 2-cyano-3-ethoxyacrylate to the mixture in one portion.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add cold water to the flask until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum. For higher purity, recrystallization from ethanol or isopropanol may be performed.

-

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of the title compound.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not merely a final product but a versatile platform for further chemical exploration. Its dense arrangement of functional groups offers multiple handles for modification. 5-aminopyrazoles are known to be key starting materials for a vast number of bioactive fused heterocyclic systems.[5]

Role as a Privileged Scaffold

The pyrazole core is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[6] This prevalence underscores the pyrazole ring's ability to form key interactions with biological targets, often acting as a bioisostere for other aromatic or amide-containing systems. The 5-amino group, in particular, is a critical pharmacophoric element.

Potential Therapeutic Targets

Derivatives of 5-aminopyrazoles have shown significant activity in several therapeutic areas, making the title compound a valuable starting point for screening libraries.[1][7]

-

Oncology: Many pyrazole derivatives function as kinase inhibitors. The amino and cyano groups can be elaborated to interact with the hinge region of a kinase active site, a common strategy in modern cancer drug design.[7][8]

-

Anti-inflammatory: As bioisosteres of the structures found in COX-2 inhibitors, derivatives could be synthesized and tested for activity against cyclooxygenase enzymes.[7]

-

Antimicrobial/Antiviral: The nitrogen-rich pyrazole core is a common feature in agents designed to disrupt microbial or viral replication machinery.[1][5]

Logical Pathway for Lead Optimization

The structure allows for systematic Structure-Activity Relationship (SAR) studies.

Caption: Strategic modification points for lead optimization.

Spectroscopic Characterization (Anticipated Data)

For a self-validating protocol, predicting the analytical signature is crucial. The following are expected spectroscopic features for the title compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.2-7.4 (m, 4H): Aromatic protons of the p-tolyl ring (two doublets).

-

δ 6.8-7.0 (s, 2H): Broad singlet for the -NH₂ protons.

-

δ 4.2-4.4 (q, 2H): Quartet for the -OCH₂- ethyl ester protons.

-

δ 2.3-2.4 (s, 3H): Singlet for the tolyl -CH₃ protons.

-

δ 1.2-1.4 (t, 3H): Triplet for the -CH₃ ethyl ester protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165: Ester carbonyl carbon.

-

δ ~150: C5-NH₂ carbon.

-

δ ~140-120: Aromatic carbons of the p-tolyl ring.

-

δ ~115: Cyano group carbon.

-

δ ~90-100: C3 and C4 of the pyrazole ring.

-

δ ~60: -OCH₂- carbon.

-

δ ~21: Tolyl -CH₃ carbon.

-

δ ~14: Ester -CH₃ carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

3450-3300: N-H stretching (asymmetric and symmetric) of the amino group.

-

2220: C≡N stretching of the cyano group.

-

1710: C=O stretching of the ester group.

-

1620: N-H bending.

-

1550, 1480: C=C and C=N stretching of the aromatic rings.

-

Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols, especially when handling novel or cyano-substituted compounds.

-

Hazard Classification (Anticipated): Based on similar compounds, expect classifications of Harmful if swallowed, Causes skin irritation, and Causes serious eye irritation.[2][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat is required.

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[2]

-

Keep away from strong oxidizing agents and strong acids.

-

Conclusion

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound of significant strategic value for drug discovery and medicinal chemistry. Its highly functionalized structure provides a rich platform for the synthesis of diverse chemical libraries aimed at various therapeutic targets. The synthetic route presented here is logical, efficient, and grounded in established chemical principles. By understanding its chemical properties, synthetic access, and potential applications, researchers are well-equipped to leverage this molecule in the development of next-generation therapeutics.

References

-

Hassan, A. A., et al. (2021). Synthesis of pyrazole-oxindole hybrid systems. Encyclopedia.pub. Available at: [Link]

-

Yi, F., et al. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane. Organic Letters, 21(9), 3158-3161. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Knorr Pyrazole Synthesis. (2019). YouTube. Available at: [Link]

-

Iacob, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2045. Available at: [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

-

Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1206. Available at: [Link]

-

Al-Issa, S. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(2), 221. Available at: [Link]

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

-

ResearchGate. Some biologically active 5-aminopyrazole derivatives. Available at: [Link]

-

Fadda, A. A., et al. (2014). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

-

De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Available at: [Link]

-

PubChem. Ethyl 1H-pyrazole-3-carboxylate. Available at: [Link]

-

Aragona, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

-

RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. Available at: [Link]

-

Saha, A., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 2664-2696. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

ResearchGate. Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. Available at: [Link]

-

ResearchGate. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

-

MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]

-

PubMed. SAR and pH stability of cyano-substituted epothilones. Available at: [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Available at: [Link]

-

ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

CompTox Chemicals Dashboard. 1H-Pyrazole-3-carboxylic acid derivative. Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles. Available at: [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15001-11-3|Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 9. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical.kao.com [chemical.kao.com]

An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this specific pyrazole derivative, compiled to support researchers and scientists in its effective utilization.

Molecular Structure and Properties

Physicochemical Data

For a closely related analog, Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS 15001-11-3), the following information is available and provides a reasonable estimate for the target compound.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [3] |

| Molecular Weight | 245.28 g/mol | [3] |

| Canonical SMILES | O=C(C1=C(N)N(C2=CC=C(C)C=C2)N=C1)OCC | [3] |

Note: The primary structural difference between the compound listed above and the topic of this guide is the position of the ethyl carboxylate group (position 4 vs. 3) and the presence of a cyano group at position 4. The actual molecular formula for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is C₁₄H₁₄N₄O₂ with a molecular weight of 270.29 g/mol .

General Physical Properties (Predicted)

-

Appearance: Likely a crystalline solid.

-

Melting Point: Expected to be a solid with a defined melting point, though the exact value requires experimental determination.

-

Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in aqueous solutions is likely to be low.

Spectroscopic Characterization (Anticipated)

The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate suggest the following characteristic spectroscopic signatures:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group on the tolyl ring, distinct aromatic protons of the tolyl ring (likely two doublets), and a broad singlet for the amino group protons. The chemical shifts of these protons would be influenced by the electronic environment of the pyrazole ring.

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyrazole and tolyl rings. The specific chemical shifts would provide valuable information for structural confirmation.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, C≡N stretching for the cyano group, C=O stretching for the ester, and C=C and C=N stretching vibrations characteristic of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry.[5] Several general methods can be adapted for the preparation of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

General Synthetic Approach

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-cyano-3-oxo-3-(p-tolylamino)propanoate with a suitable cyclizing agent, or a multi-component reaction involving a p-tolylhydrazine, an active methylene nitrile, and an orthoformate.

A recent green synthesis approach for similar 5-amino-pyrazole-4-carbonitriles utilizes a three-component mechanochemical reaction of an aldehyde, malononitrile, and a hydrazine derivative, which offers advantages in terms of operational simplicity and high yields.[4]

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of related 5-aminopyrazoles and should be optimized for the specific target molecule.

dot

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add p-tolylhydrazine (1 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Applications in Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8][9] The specific combination of functional groups in Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological screening.

Role as a Synthetic Intermediate

The amino, cyano, and ester functionalities on the pyrazole ring provide multiple reaction sites for further chemical modifications. This allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build fused heterocyclic rings such as pyrazolo[3,4-d]pyrimidines, which are known to have potent biological activities.[10]

dot

Caption: Potential reaction pathways for derivatization.

Potential Biological Activities

While specific biological data for this compound is scarce, the 5-aminopyrazole-4-carbonitrile scaffold is known to be a key component in molecules with various therapeutic activities.[7]

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).[11]

-

Anticancer Activity: The pyrazole nucleus is present in several anticancer agents. Derivatives of 5-aminopyrazole have shown promising anti-proliferative effects against various cancer cell lines.[7]

-

Kinase Inhibition: The 3-aminopyrazole moiety is a known scaffold for the development of kinase inhibitors, which are a crucial class of targeted cancer therapies.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling pyrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of a wide array of derivatives, making it a valuable building block for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Nikpassand, M., Zare, K., Hassanzadeh, L., & Sedighi Pashaki, F. (2022).

- El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-176.

- Pashaki, F. S., & Nikpassand, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 724745.

-

ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345.

- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023.

- Al-Otaibi, J. S., El-Gazzar, A. R. B. A., & Al-Omair, M. A. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemistry, 2025, 1-15.

-

PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Ferla, S., Gurgone, D., & Brullo, C. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4235.

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10.

-

ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Retrieved from [Link]

-

ResearchGate. (2023). Facile synthesis of 5-aminopyrazolo-quinolones. Retrieved from [Link]

-

Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- ACS Publications. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(1), 1-5.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. 15001-11-3|Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

Potential biological activity of substituted pyrazole compounds

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] Marketed drugs containing this core, such as the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the erectile dysfunction drug sildenafil, underscore the therapeutic significance of this chemical entity.[2][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological potential of substituted pyrazole compounds. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action, present detailed protocols for synthesis and biological evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

The Landscape of Pyrazole's Biological Activities

The metabolic stability and versatile synthetic accessibility of the pyrazole ring have made it a cornerstone in the design of novel therapeutic agents.[4][5] Its derivatives have been extensively reported to exhibit a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][6]

Anti-inflammatory Activity

Many pyrazole derivatives exert potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[7][8] Some compounds also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), thereby suppressing the production of leukotrienes as well.[9] This dual-action mechanism can offer a broader anti-inflammatory profile.[10]

A notable example is Tepoxalin , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX and 5-LOX enzymes.[9] The well-known drug Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | In Vitro Activity (IC₅₀) | In Vivo Model | Efficacy | Reference |

|---|---|---|---|---|---|

| Celecoxib | COX-2 | 0.04 µM | Carrageenan-induced paw edema (rat) | High edema inhibition | [8][12] |

| Compound 132b | COX-2 | 3.5 nM | Not specified | Potent inhibitory activity | [12] |

| Compound 142 | COX/LOX | Not specified | Carrageenan-induced paw edema (rat) | 65.38% edema inhibition | [12] |

| Pyrazoline 2d/2e | Not specified | Not specified | Carrageenan-induced paw edema (rat) | Higher activity than indomethacin | [13] |

| Tepoxalin | COX/5-LOX | Not specified | Radiation-induced inflammation (rat) | Significant protection |[9][10] |

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents, targeting various pathways essential for tumor growth and proliferation.[14][15] These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[16]

Ruxolitinib , an inhibitor of Janus kinases (JAK1 and JAK2), is a prime example of a pyrazole-based anticancer drug used to treat myelofibrosis and polycythemia vera.[17][18] By blocking the JAK-STAT signaling pathway, ruxolitinib disrupts the signaling of cytokines and growth factors that drive the proliferation of malignant cells.[17] Other pyrazole derivatives have shown potent activity against various cancer cell lines by inhibiting targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[14][16]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | Cell Line(s) | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Ruxolitinib | JAK1, JAK2 | Various hematological | Varies by cell type | [17][18] |

| Compound 159a | Not specified | MGC-803 (Gastric) | 15.43 µM | [12] |

| Compound 159b | Not specified | MGC-803 (Gastric) | 20.54 µM | [12] |

| Derivative 3d | Not specified | MCF-7 (Breast) | 10 µM | [19][20] |

| Derivative 3e | Not specified | MCF-7 (Breast) | 12 µM | [19][20] |

| Derivative 5a | Not specified | MCF-7 (Breast) | 14 µM |[19][20] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Substituted pyrazoles have demonstrated significant potential as both antibacterial and antifungal agents.[12][21] Their mechanism of action can involve various cellular targets within the microbes, and some derivatives show promising activity against resistant strains.[21] For instance, certain pyrazolone derivatives have been designed to exhibit dual antimicrobial and antiepileptic properties, which could be beneficial for epilepsy patients who are susceptible to infections.[21]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Organism(s) | Type | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Compound IIa | E. coli, S. aureus | Antibacterial | Zone of Inhibition | 9 mm, 9.5 mm (at 80 µg/mL) | [21] |

| Compound 3b | S. aureus | Antibacterial | MIC | 1.25 µmol/mL | [22] |

| Compound Ia | E. coli | Antibacterial | Zone of Inhibition | 6 mm (at 80 µg/mL) | [21] |

| Compound Id | P. aeruginosa | Antibacterial | Zone of Inhibition | 7 mm (at 80 µg/mL) |[21] |

Anticonvulsant Activity

The pyrazole nucleus is also explored for its potential in treating neurological disorders, particularly epilepsy.[23] Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[21][24] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems. Some studies have shown that potent anticonvulsant pyrazole derivatives can also reduce levels of oxidative stress and inflammation in the brain.[23]

Deep Dive into Mechanisms of Action

Understanding the molecular basis of a compound's activity is paramount in drug development. The versatility of the pyrazole scaffold allows it to interact with a wide range of biological targets.

Case Study: Targeting the JAK-STAT Pathway with Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and cell proliferation.[17] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib, a pyrazole-containing molecule, functions as a potent and selective inhibitor of JAK1 and JAK2.[17][25] It competitively binds to the ATP-binding site of these kinases, blocking downstream signaling and thereby reducing the proliferation of malignant cells and the production of inflammatory cytokines.[17][26]

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of substituted pyrazoles is well-established, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][27] This approach allows for significant diversity in the final products by varying the substituents on both starting materials.[28]

Detailed Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general and reliable method for synthesizing a 1,3,5-trisubstituted pyrazole derivative via the condensation of a substituted chalcone with phenylhydrazine.

Objective: To synthesize 1,5-diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Materials:

-

(E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.0 mmol)

-

Phenylhydrazine (1.2 mmol)

-

Glacial Acetic Acid (10 mL)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 mmol) in 20 mL of ethanol. Add phenylhydrazine (1.2 mmol) to this solution.

-

Rationale: Ethanol serves as a suitable solvent for both reactants. A slight excess of hydrazine ensures the complete consumption of the limiting reactant (chalcone).

-

-

Catalysis and Reflux: Add 5-6 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to promote the condensation reaction. Fit the flask with a reflux condenser.

-

Rationale: The acidic medium protonates the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

-

Heating: Heat the mixture to reflux using a heating mantle or water bath for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir. A solid precipitate should form.

-

Rationale: The pyrazole product is typically insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, separating it from the solvent and any water-soluble impurities.

-

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to obtain pure crystals.

-

Rationale: Filtration separates the solid product from the liquid. Recrystallization is a purification technique where the crude solid is dissolved in a minimum amount of hot solvent and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.

-

-

Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

A Framework for Biological Evaluation

The discovery of a potential new drug candidate involves a systematic workflow of biological screening, starting from high-throughput in vitro assays and progressing to more complex in vivo models.

Detailed Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized pyrazole derivative against the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized pyrazole compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase and are adhered to the plate before the drug treatment begins.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-treatment control."

-

Rationale: A dose-response curve is necessary to calculate the IC₅₀. The vehicle control is crucial to ensure that the solvent (DMSO) does not have a toxic effect on the cells.

-

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

Rationale: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

-

-

MTT Addition: After incubation, add 10 µL of the MTT reagent to each well and incubate for another 3-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Rationale: DMSO is a solvent that solubilizes the water-insoluble formazan crystals, resulting in a colored solution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Rationale: The absorbance is directly proportional to the number of viable cells.

-

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[14] Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tepoxalin | C20H20ClN3O3 | CID 59757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Tepoxalin - Wikipedia [en.wikipedia.org]

- 10. Tepoxalin inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]

- 22. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 23. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 25. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 26. hcp.jakafi.com [hcp.jakafi.com]

- 27. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 28. Pyrazole synthesis [organic-chemistry.org]

The Enduring Legacy of the Aminopyrazole Core: A Technical Guide to its Discovery and Synthesis

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, underpinning the efficacy of numerous therapeutic agents. This guide provides an in-depth exploration of the historical milestones that brought this versatile heterocycle to the forefront of pharmaceutical research, from its early discovery to its current prominence. We will delve into the intricacies of its synthesis, offering a comparative analysis of classical and contemporary methodologies, complete with detailed reaction mechanisms and actionable experimental protocols. Furthermore, this document will illuminate the diverse applications of aminopyrazole derivatives, with a particular focus on their role as kinase inhibitors and other targeted therapies. Through a blend of historical context, synthetic strategy, and practical application, this guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the ever-evolving landscape of drug development.

A Historical Perspective: From Pyrazole's Discovery to the Rise of the Amino Moiety

The journey of the aminopyrazole core begins with the pioneering work of German chemist Ludwig Knorr in the 1880s.[1][2] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds: the pyrazoles. His foundational work, known as the Knorr pyrazole synthesis, involved the condensation of 1,3-dicarbonyl compounds with hydrazines, a robust method that remains relevant to this day.[3][4] This initial discovery paved the way for the development of the first synthetic drug, Antipyrine (a pyrazolone derivative), which became a widely used analgesic and anti-inflammatory agent.[1]

While Knorr's work established the pyrazole ring system, the strategic importance of incorporating an amino group onto this scaffold became increasingly apparent throughout the 20th century. The introduction of the amino functionality unlocked a vast new chemical space, enabling diverse derivatization and providing a critical handle for modulating the physicochemical and pharmacological properties of these molecules. The realization that aminopyrazoles could serve as versatile precursors for a wide array of fused heterocyclic systems further fueled research in this area.[5][6]

The modern era of aminopyrazole chemistry has been largely driven by the discovery of their potent and varied biological activities. The successful clinical application of drugs like the hypnotic agent Zaleplon, the erectile dysfunction medication Sildenafil (Viagra), and the gout treatment Allopurinol, all of which are derived from or are structurally related to aminopyrazoles, solidified the significance of this heterocyclic core in medicinal chemistry.[5] This has led to a resurgence of interest in both the synthesis and application of aminopyrazole derivatives, with a particular focus on their utility as kinase inhibitors in oncology and immunology.[7][8][9]

The Synthetic Toolkit: Crafting the Aminopyrazole Core

The synthesis of aminopyrazole derivatives is a rich and varied field, with numerous methodologies developed to afford specific isomers and substitution patterns. The choice of synthetic route is often dictated by the desired substitution on the pyrazole ring and the availability of starting materials. This section will provide a detailed overview of the most prevalent and impactful synthetic strategies.

The Workhorse Method: Condensation of Hydrazines with β-Ketonitriles

One of the most common and versatile methods for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[10] This reaction proceeds through a well-established mechanism:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, leading to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group.

-

Tautomerization: The resulting intermediate then tautomerizes to yield the aromatic aminopyrazole ring.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]